[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methanamine hydrochloride
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Overview
Description
[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methanamine hydrochloride is a chemical compound with the molecular formula C14H19NO2·HCl and a molecular weight of 269.77 g/mol . This compound is known for its unique structure, which includes a benzodioxin ring fused to a cyclopentyl group, making it an interesting subject for various scientific studies.
Biochemical Analysis
Biochemical Properties
[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system . The nature of these interactions involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to an accumulation of acetylcholine, which may have various physiological effects.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . Additionally, it can alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to their inhibition or activation. For instance, its interaction with cholinesterase enzymes results in enzyme inhibition, which affects neurotransmitter levels in the nervous system . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as prolonged inhibition of enzyme activity and altered gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as enzyme inhibition and modulation of neurotransmitter levels . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic outcomes without significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and overall efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via active transport mechanisms, and it may bind to plasma proteins, affecting its distribution and localization within the body . These factors influence the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methanamine hydrochloride typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with cyclopentylmethanamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as N,N-dimethylformamide, and a catalyst like lithium hydride . The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with different alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various N-substituted derivatives .
Scientific Research Applications
[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methanamine hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cholinesterases and lipoxygenases, by binding to their active sites and preventing their normal function . This inhibition can lead to various biological effects, including antibacterial activity and potential therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Known for its antibacterial properties.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Used in medicinal chemistry.
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone:
Uniqueness
What sets [1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methanamine hydrochloride apart is its unique structure, which combines a benzodioxin ring with a cyclopentyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c15-10-14(5-1-2-6-14)11-3-4-12-13(9-11)17-8-7-16-12;/h3-4,9H,1-2,5-8,10,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOTWWRTDVXUPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC3=C(C=C2)OCCO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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